molecular formula C21H22ClF6NO B15200988 N,N-dimethyl-3-[1-phenyl-3,3-bis(trifluoromethyl)-2-benzofuran-1-yl]propan-1-amine;hydrochloride CAS No. 29138-42-9

N,N-dimethyl-3-[1-phenyl-3,3-bis(trifluoromethyl)-2-benzofuran-1-yl]propan-1-amine;hydrochloride

Cat. No.: B15200988
CAS No.: 29138-42-9
M. Wt: 453.8 g/mol
InChI Key: YPXYVICCGRGENS-UHFFFAOYSA-N
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Description

N,N-dimethyl-3-[1-phenyl-3,3-bis(trifluoromethyl)-2-benzofuran-1-yl]propan-1-amine;hydrochloride is a complex organic compound with significant applications in various fields. This compound is characterized by its unique structure, which includes a benzofuran ring substituted with phenyl and trifluoromethyl groups, and a dimethylamino propyl side chain. The hydrochloride salt form enhances its solubility and stability, making it suitable for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-dimethyl-3-[1-phenyl-3,3-bis(trifluoromethyl)-2-benzofuran-1-yl]propan-1-amine typically involves multiple steps. One common method starts with the preparation of the benzofuran core, followed by the introduction of the phenyl and trifluoromethyl groups. The final step involves the attachment of the dimethylamino propyl side chain. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts, such as palladium on carbon, can enhance the efficiency of the reactions. Additionally, purification steps, including recrystallization and chromatography, are essential to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

N,N-dimethyl-3-[1-phenyl-3,3-bis(trifluoromethyl)-2-benzofuran-1-yl]propan-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert ketones or aldehydes into alcohols.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Solvents: Dimethylformamide (DMF), dichloromethane (DCM).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

N,N-dimethyl-3-[1-phenyl-3,3-bis(trifluoromethyl)-2-benzofuran-1-yl]propan-1-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N,N-dimethyl-3-[1-phenyl-3,3-bis(trifluoromethyl)-2-benzofuran-1-yl]propan-1-amine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. For instance, it may act as an agonist or antagonist at certain neurotransmitter receptors, influencing signal transduction pathways. The trifluoromethyl groups enhance its lipophilicity, allowing it to cross cell membranes more easily .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N,N-dimethyl-3-[1-phenyl-3,3-bis(trifluoromethyl)-2-benzofuran-1-yl]propan-1-amine is unique due to its combination of a benzofuran core with phenyl and trifluoromethyl groups, which confer distinct chemical and biological properties. This structural complexity allows for specific interactions with molecular targets, making it valuable in various research and industrial applications .

Properties

CAS No.

29138-42-9

Molecular Formula

C21H22ClF6NO

Molecular Weight

453.8 g/mol

IUPAC Name

N,N-dimethyl-3-[1-phenyl-3,3-bis(trifluoromethyl)-2-benzofuran-1-yl]propan-1-amine;hydrochloride

InChI

InChI=1S/C21H21F6NO.ClH/c1-28(2)14-8-13-18(15-9-4-3-5-10-15)16-11-6-7-12-17(16)19(29-18,20(22,23)24)21(25,26)27;/h3-7,9-12H,8,13-14H2,1-2H3;1H

InChI Key

YPXYVICCGRGENS-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCCC1(C2=CC=CC=C2C(O1)(C(F)(F)F)C(F)(F)F)C3=CC=CC=C3.Cl

Origin of Product

United States

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